molecular formula C10H18N2O3 B2392402 tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate CAS No. 1824505-26-1

tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate

Cat. No.: B2392402
CAS No.: 1824505-26-1
M. Wt: 214.265
InChI Key: IIYJKESUJITBBK-UHFFFAOYSA-N
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Description

tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate: is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidinone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules for research and development .

Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein-ligand interactions. It is often employed in the design of enzyme inhibitors and other bioactive molecules .

Medicine: It is investigated for its role in drug design and discovery, particularly in the synthesis of compounds with pharmacological activity .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of various chemical products .

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target enzyme. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering their conformation, and affecting their catalytic activity .

Comparison with Similar Compounds

Comparison: tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets. These differences make it a valuable compound for specific research applications and industrial uses .

Properties

IUPAC Name

tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-7-4-8(13)11-5-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYJKESUJITBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824505-26-1
Record name tert-butyl N-[(5-oxopyrrolidin-3-yl)methyl]carbamate
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